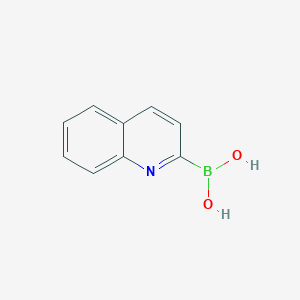

Quinolin-2-ylboronic acid

Description

Properties

IUPAC Name |

quinolin-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHCQRBWSBKHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC2=CC=CC=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623225 | |

| Record name | Quinolin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-12-7 | |

| Record name | Quinolin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Quinolin-2-ylboronic Acid: A Comprehensive Technical Guide for Researchers

CAS Number: 745784-12-7 [1]

This technical guide provides an in-depth overview of Quinolin-2-ylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Compound Data

This compound is a stable, solid compound at room temperature.[1] Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 745784-12-7 | [1] |

| Molecular Formula | C₉H₈BNO₂ | [1] |

| Molecular Weight | 172.98 g/mol | [2] |

| Physical Form | Solid | [1] |

| Density | 1.289 g/cm³ | [3] |

| Boiling Point | 400.261 °C at 760 mmHg | [3] |

| Flashing Point | 195.871 °C | [3] |

| Purity | ≥98% | [1] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |

Safety Information

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard precautionary statements should be followed, including wearing appropriate personal protective equipment and handling the compound in a well-ventilated area.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the Miyaura borylation of a 2-haloquinoline to form the corresponding pinacol boronate ester, followed by hydrolysis to the desired boronic acid.

Miyaura Borylation of 2-Chloroquinoline

This protocol describes the synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, the pinacol ester precursor to this compound.

Materials:

-

2-Chloroquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

Pd(dppf)Cl₂ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloroquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane via syringe to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.

Logical Workflow for Miyaura Borylation:

Caption: Workflow for the synthesis of the pinacol ester of this compound via Miyaura borylation.

Hydrolysis to this compound

Materials:

-

Crude 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

-

Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the crude boronate ester in a mixture of THF and 1M HCl.

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield this compound.

-

Further purification can be achieved by recrystallization.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of a wide array of 2-substituted quinolines. These products are of significant interest in medicinal chemistry.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (or its pinacol ester)

-

Aryl or heteroaryl halide (e.g., bromide, iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Phosphine ligand (if required, e.g., SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

-

Water (for certain conditions)

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.2 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (2-5 mol%), and the ligand (if applicable).

-

Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

-

Under positive inert gas pressure, add the base (2.0-3.0 eq) and the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery: Kinase Inhibition

Quinoline-based molecules are prevalent in medicinal chemistry and are known to target various protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. This compound serves as a valuable scaffold for the synthesis of potent and selective kinase inhibitors. For instance, derivatives of quinoline have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer cells.

Simplified EGFR Signaling Pathway and Point of Inhibition:

Caption: Simplified EGFR signaling pathway illustrating the point of inhibition by a quinoline-based kinase inhibitor.

Spectral Data

Expected Features in Spectral Analysis:

-

¹H NMR: Signals corresponding to the aromatic protons of the quinoline ring system, as well as a broad singlet for the B(OH)₂ protons.

-

¹³C NMR: Resonances for the nine carbon atoms of the quinoline ring, with the carbon attached to the boron atom showing a characteristic chemical shift.

-

IR Spectroscopy: Characteristic bands for B-O and O-H stretching of the boronic acid group, in addition to the aromatic C-H and C=C/C=N stretching vibrations of the quinoline core.

This guide serves as a foundational resource for the synthesis and application of this compound. Researchers are encouraged to consult the primary literature for more specific and detailed experimental conditions tailored to their particular substrates and research goals.

References

An In-depth Technical Guide to the Physical Properties of Quinolin-2-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Quinolin-2-ylboronic acid. As a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, a thorough understanding of its physical characteristics is essential for reaction optimization, purification, and formulation development.

While specific experimental values for properties such as melting point, solubility, and pKa are not extensively documented in publicly available literature, this guide presents the reported data and details established experimental protocols for their determination. These methodologies provide a framework for researchers to ascertain these critical parameters in a laboratory setting.

Core Physical and Chemical Properties

The fundamental physical properties of this compound have been compiled from various sources. These quantitative data points are crucial for handling, reaction setup, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₈BNO₂ | [1] |

| Molecular Weight | 172.98 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 400.261 °C at 760 mmHg | [2] |

| Density | 1.289 g/cm³ | [2] |

| Melting Point | Data not readily available | |

| Solubility | Data not readily available | |

| pKa | Data not readily available |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining key physical properties of boronic acids. These protocols are designed to be implemented in a standard organic chemistry laboratory.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid organic compound. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated Mel-Temp apparatus.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the anticipated melting point.

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range between T₁ and T₂.

Solubility Determination (Dynamic Method)

The solubility of boronic acids in various organic solvents is crucial for their application in synthesis and purification. The dynamic, or synthetic, method is a reliable technique for measuring solubility as a function of temperature.

Methodology:

-

Sample Preparation: A precise amount of this compound and a specific organic solvent are weighed into a jacketed glass vessel to create a biphasic sample of known composition.

-

Equilibration and Heating: The vessel is placed in a circulating thermostat bath and the mixture is stirred vigorously. The temperature of the bath is increased at a slow, constant rate (e.g., 0.2-0.5 °C/min).

-

Turbidity Monitoring: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally using a luminance probe or a laser beam and photodetector, which measures the intensity of light passing through the solution.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded. This is the solubility temperature for that specific composition. A sharp increase in light transmittance will be observed at this point.

-

Data Analysis: The experiment is repeated with different known compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for the dynamic determination of solubility.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of the boronic acid. This property is fundamental to understanding its reactivity and its interaction with bases and diols.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (often a water-cosolvent mixture like water/DMSO due to the limited water solubility of many arylboronic acids).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The titration continues until the pH has passed the equivalence point, resulting in a characteristic sigmoidal titration curve.

-

Data Analysis: The pKa is determined from the titration curve. It is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). The data can be plotted (pH vs. volume of titrant), and the pKa can be found from the midpoint of the steepest part of the curve. More accurate values can be obtained by analyzing the first or second derivative of the titration curve.

References

An In-depth Technical Guide to Quinolin-2-ylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of quinolin-2-ylboronic acid, a versatile building block in modern organic and medicinal chemistry. We will delve into its chemical and physical properties, provide detailed experimental protocols for its synthesis and key reactions, and explore its significant role in the development of novel therapeutic agents.

Core Properties of this compound

This compound is a stable, solid compound that serves as a crucial intermediate in organic synthesis. Its key physicochemical properties are summarized below.

| Property | Value |

| Molecular Weight | 172.98 g/mol [1][2][3] |

| Chemical Formula | C₉H₈BNO₂[1][3] |

| CAS Number | 745784-12-7[4] |

| Appearance | Solid |

| Density | 1.289 g/cm³[5] |

| Boiling Point | 400.261 °C at 760 mmHg[5] |

| Flashing Point | 195.871 °C[5] |

| IUPAC Name | This compound |

| InChI Key | DWHCQRBWSBKHMI-UHFFFAOYSA-N |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Synthesis and Reactions

This compound is most commonly utilized through its more stable pinacol ester derivative, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline. This precursor offers enhanced stability and is readily purified. The typical synthetic route involves a palladium-catalyzed Miyaura borylation of 2-chloroquinazoline, followed by the use of the resulting pinacol ester in Suzuki-Miyaura cross-coupling reactions.[6]

This protocol describes a general procedure for the Miyaura borylation of 2-chloroquinazoline.

Materials:

-

2-Chloroquinazoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry round-bottom flask, add 2-chloroquinazoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (1.5 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane to the flask.

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.), to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under the inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline by column chromatography on silica gel.

This protocol provides a general method for the palladium-catalyzed cross-coupling of the quinazoline boronic acid pinacol ester with an aryl bromide to form 2-arylquinazolines.[6]

Materials:

-

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

-

Aryl bromide (Ar-Br)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

In a round-bottom flask, dissolve 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.0 eq.) and the aryl bromide (1.1 eq.) in a 4:1 mixture of 1,4-dioxane and water.[6]

-

Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.[6][7]

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), and the base, such as K₂CO₃ (2.0 eq.).[6]

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 4-24 hours.[6][7]

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

-

Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.[6]

-

Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate.[6]

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-arylquinazoline.[6]

Biological Significance and Drug Discovery Applications

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[7][8][9] this compound is a key building block for synthesizing libraries of 2-substituted quinoline derivatives, enabling extensive structure-activity relationship (SAR) studies.

These derivatives have shown particular promise as kinase inhibitors . Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a known factor in diseases like cancer. The quinoline structure can mimic the adenine ring of ATP, allowing these compounds to act as competitive inhibitors at the enzyme's active site.[6] The ability to efficiently synthesize a diverse range of 2-arylquinazolines using this compound facilitates the optimization of potency and selectivity against various kinase targets.[6]

Caption: Synthetic workflow of this compound derivatives.

References

- 1. chembk.com [chembk.com]

- 2. Quinolin-5-ylboronic acid | C9H8BNO2 | CID 5153389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. watsonnoke.com [watsonnoke.com]

- 4. 745784-12-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound, CAS No. 745784-12-7 - iChemical [ichemical.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

Quinolin-2-ylboronic acid structure

An In-Depth Technical Guide to Quinolin-2-ylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its utility as a coupling partner in palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, provides a robust and efficient pathway for the synthesis of 2-substituted quinoline derivatives. These derivatives are core scaffolds in numerous biologically active compounds and approved pharmaceuticals. This technical guide details the structure, physicochemical properties, and key synthetic applications of this compound, providing comprehensive experimental protocols and data to serve as a practical resource for its application in advanced organic synthesis and drug discovery.

Core Structure and Physicochemical Properties

This compound is an organoboron compound featuring a boronic acid group (-B(OH)₂) substituted at the 2-position of a quinoline ring. This specific arrangement makes it an ideal reagent for introducing the quinoline moiety into more complex molecular architectures.

Data Presentation: Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental planning and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 745784-12-7 | [1] |

| Molecular Formula | C₉H₈BNO₂ | [1] |

| Molecular Weight | 172.98 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Density | 1.289 g/cm³ | [1] |

| Boiling Point | 400.261 °C at 760 mmHg | [1] |

| Flash Point | 195.871 °C | [1] |

| InChI Key | DWHCQRBWSBKHMI-UHFFFAOYSA-N | |

| Storage | Inert atmosphere, store in freezer, under -20°C |

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods. While raw spectral data is instrument-dependent, ¹H NMR, ¹³C NMR, and Mass Spectrometry data are commonly available from commercial suppliers to confirm structural integrity.[1][2][3]

Synthesis and Experimental Protocols

The primary application of this compound is in carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is the most prominent example, valued for its mild conditions and high functional group tolerance.[4][5][6]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of this compound with various aryl or heteroaryl halides. Optimization may be required for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equivalents)

-

Anhydrous solvent (e.g., Dioxane/water mixture)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add the this compound, the aryl/heteroaryl halide, the palladium catalyst, and the phosphine ligand.

-

Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add the base followed by the anhydrous solvent.

-

Reaction: Place the reaction mixture in a pre-heated oil bath (typically 80-110 °C) and stir for 4-24 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.[7]

Microwave-Assisted Suzuki-Miyaura Protocol

For accelerated reaction times, microwave synthesis offers a highly efficient alternative.

Procedure:

-

Reaction Setup: In a microwave-safe vial, combine this compound (1.5 eq.), the aryl/heteroaryl halide (1.0 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as Dioxane/water (4:1).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 15-60 minutes.

-

Work-up and Purification: Follow the work-up and purification steps as described in the general protocol.[7]

Representative Suzuki-Miyaura Coupling Data

The following table, adapted from analogous couplings, illustrates the expected yields for the reaction of a heteroarylboronic acid with various aryl halides.

| Entry | Aryl Halide | Product | Expected Yield (%) |

| 1 | 4-Bromoanisole | 2-(4-methoxyphenyl)quinoline | 75-85 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)quinoline | 70-80 |

| 3 | 3-Bromopyridine | 2-(pyridin-3-yl)quinoline | 65-75 |

Note: Data is representative and based on analogous heteroarylboronic acid couplings. Yields are dependent on specific substrate and reaction condition optimization.[7]

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. The ability to easily synthesize diverse libraries of 2-substituted quinolines via this compound is a cornerstone of modern drug discovery efforts.[8][9]

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), feature a quinoline or structurally similar quinazoline core.[8][10] These compounds act as competitive inhibitors by mimicking the adenine ring of ATP, binding to the enzyme's active site and blocking the signaling pathway responsible for cell proliferation. The 2-aryl substituent plays a crucial role in modulating potency and selectivity. The Suzuki-Miyaura coupling with this compound is a key strategy for exploring the structure-activity relationship (SAR) at this position to develop next-generation inhibitors.[8]

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key processes and relationships involving this compound.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Caption: Inhibition of the EGFR Signaling Pathway.

Conclusion

This compound is an invaluable reagent for synthetic and medicinal chemists. Its robust application in Suzuki-Miyaura cross-coupling reactions provides a streamlined and versatile method for accessing a wide array of 2-arylquinoline derivatives. The prevalence of the quinoline scaffold in pharmacologically active agents, particularly kinase inhibitors, ensures that this compound will remain a compound of high interest for future research and development in the pharmaceutical industry. The protocols and data presented herein serve as a foundational guide for its effective utilization in the laboratory.

References

- 1. This compound, CAS No. 745784-12-7 - iChemical [ichemical.com]

- 2. 745784-12-7|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Quinolinylboronic acid(745784-12-7) 1H NMR spectrum [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Unveiling the Solubility Profile of Quinolin-2-ylboronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of quinolin-2-ylboronic acid, a vital reagent in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on solubility, experimental protocols, and relevant biological pathways. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from closely related compounds to provide valuable insights and predictive context.

Executive Summary

This compound, a heterocyclic aromatic boronic acid, plays a significant role in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in medicinal chemistry is underscored by the prevalence of the quinoline scaffold in numerous therapeutic agents. Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide presents available solubility data for analogous compounds, details established experimental methods for solubility determination, and visualizes relevant biological signaling pathways and experimental workflows.

Solubility Data

Direct, quantitative solubility data for this compound in a range of solvents remains limited. However, by examining the solubility of parent structures like quinoline and related boronic acids such as phenylboronic acid, we can infer its likely behavior. Quinoline, for instance, is slightly soluble in cold water but dissolves readily in hot water and most organic solvents[1]. Boronic acids, as a class, exhibit a range of solubilities influenced by their substituents.

To provide a practical reference, the following table summarizes the solubility of structurally related compounds. Researchers can use this data as a starting point for solvent selection and for designing their own solubility studies.

| Compound | Solvent | Temperature (°C) | Solubility | Citation |

| Phenylboronic acid | Water | 20 | 1.9 g/100 g | [2] |

| Phenylboronic acid | Dipropyl ether | - | High | [3][4] |

| Phenylboronic acid | Ketones (e.g., Acetone) | - | High | [3][4] |

| Phenylboronic acid | Chloroform | - | Moderate | [3][4] |

| Phenylboronic acid | Hydrocarbons (e.g., Methylcyclohexane) | - | Very low | [3][4] |

| Quinoline-5-ylboronic acid | DMSO | - | 50 mg/mL (289.05 mM) | [5] |

| Boric Acid | Water | 0 | ~0.4 M | [6] |

| Boric Acid | Water | 25 | ~0.9 M | [6] |

| Boric Acid | Water | 80 | ~3 M | [6] |

Note: The solubility of boronic acids can be significantly affected by pH and the presence of salts. Boric acid, for example, shows increased solubility with rising temperature but can be influenced by the ionic strength of the solution[6][7]. The ionizable nature of the quinoline scaffold suggests that the solubility of this compound will also be pH-dependent[7][8].

Experimental Protocols for Solubility Determination

A reliable and commonly employed technique for determining the solubility of boronic acids is the dynamic (or polythermal) method. This method involves monitoring the dissolution of a solid in a solvent as the temperature is changed at a controlled rate.

Protocol: Dynamic Method for Solubility Determination

Objective: To determine the temperature at which a known concentration of this compound completely dissolves in a specific solvent.

Materials:

-

This compound

-

Selected organic or aqueous solvent

-

Jacketed glass vessel equipped with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or a laser beam and photodetector for light intensity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known composition.

-

Heating and Stirring: Place the vessel in the thermostat bath and commence vigorous stirring.

-

Controlled Heating: Slowly increase the temperature of the circulating bath at a constant and slow rate (e.g., 0.1-0.5 °C/min) to ensure the system remains close to equilibrium[9].

-

Turbidity Measurement: Continuously monitor the turbidity of the mixture. The point at which the last solid particles disappear and the solution becomes clear is the solid-liquid equilibrium point[10]. This can be determined by observing the disappearance of turbidity or by measuring the intensity of a light beam passing through the solution[2][3][4][10].

-

Record Dissolution Temperature: The temperature at which the solution becomes completely clear is recorded as the solubility temperature for that specific concentration.

-

Data Compilation: Repeat the experiment with different compositions of solute and solvent to construct a solubility curve (solubility versus temperature).

Visualization of Relevant Pathways and Workflows

To provide a broader context for the application of this compound, the following diagrams illustrate a key synthetic workflow and a representative biological signaling pathway where quinoline-containing molecules are active.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Inhibition of the Ras/Raf/MEK/ERK signaling pathway by quinoline derivatives.

Conclusion

While a comprehensive, solvent-by-solvent quantitative solubility profile for this compound is yet to be fully established in the literature, this guide provides a foundational understanding for researchers. By referencing the solubility of analogous compounds and employing standardized experimental protocols such as the dynamic method, scientists can effectively determine the solubility of this compound in their systems of interest. The contextual diagrams of synthetic workflows and biological pathways further highlight the compound's significance and guide its application in both synthetic and medicinal chemistry. This document serves as a critical resource to facilitate the informed use of this compound in pioneering research and development.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. digital.library.unt.edu [digital.library.unt.edu]

- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of Quinolin-2-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the purity of quinolin-2-ylboronic acid. Proper handling and storage of this versatile reagent are critical for ensuring its integrity and performance in synthetic and medicinal chemistry applications.

Stability Profile of this compound

This compound, like many heterocyclic boronic acids, is susceptible to degradation over time, which can adversely affect reaction yields, purity of products, and overall experimental reproducibility.[1] The primary degradation pathways are hydrolysis and oxidation, leading to the formation of inactive byproducts.[1]

1.1 Degradation Pathways

-

Hydrolysis: In the presence of moisture, the boronic acid moiety can be cleaved from the quinoline scaffold.

-

Oxidation: Exposure to air can lead to oxidation of the boronic acid group.[1]

The general degradation process involves the conversion of the boronic acid to less reactive or unreactive species, which can complicate subsequent reactions and purifications.[1][2]

1.2 Physical Indicators of Degradation

While analytical confirmation is always recommended, visual inspection can offer preliminary signs of degradation.[1] These signs include:

-

Changes in color

-

Clumping of the solid material, often due to moisture absorption[1]

-

Altered solubility characteristics[1]

It is crucial to note that significant degradation can occur without any obvious visual changes.[1] Therefore, relying solely on visual inspection is insufficient for critical applications.

Recommended Storage and Handling

To mitigate degradation and ensure the long-term stability of this compound, adherence to strict storage and handling protocols is essential.

2.1 Storage Conditions

The ideal storage environment for this compound is cool, dry, and dark.[1] Specific recommendations include:

-

Temperature: Store in a freezer at or below -20°C.[1]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.[1]

-

Container: The compound should be kept in a tightly sealed container to prevent exposure to moisture and air.[1][3]

References

Quinolin-2-ylboronic Acid: A Comprehensive Safety and Handling Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential biological implications of Quinolin-2-ylboronic acid. The information is intended for researchers, scientists, and drug development professionals who may be working with this compound. The guide consolidates available safety data, outlines standardized experimental protocols for toxicological assessment, and provides visual workflows for safe handling and emergency procedures.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 745784-12-7 | [1][2][3] |

| Molecular Formula | C₉H₈BNO₂ | [1][2][3] |

| Molecular Weight | 172.98 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Boiling Point | 400.261 °C at 760 mmHg | [4] |

| Density | 1.289 g/cm³ | [4] |

| Flashing Point | 195.871 °C | [4] |

| Purity | Typically ≥95% or ≥98% | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications and precautionary statements are summarized in Table 2. The GHS07 pictogram, an exclamation mark, is associated with this compound, indicating its potential to cause irritation and acute toxicity.[5]

Table 2: GHS Hazard Classification for this compound

| Classification | Code | Statement | Reference |

| Hazard Statements | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Experimental Protocols for Toxicological Assessment

While specific toxicological studies for this compound are not publicly available, the hazard classifications are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are generalized methodologies for the key toxicological endpoints associated with this compound.

Acute Oral Toxicity (as per OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[6]

-

Principle: The method uses a small number of animals (typically rats) in a stepwise procedure to classify a substance into a toxicity class based on the observed mortality.[6]

-

Animal Model: Healthy, young adult rats of a single sex (usually females) are used.[6][7]

-

Procedure:

-

Animals are fasted prior to dosing.[7]

-

The substance is administered orally in a single dose via gavage.[7]

-

The procedure starts with a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[7]

-

Subsequent dosing steps depend on the mortality and moribund status of the animals in the previous step.[6]

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

-

Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS).[6]

Dermal Irritation (as per OECD Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[9]

-

Principle: The substance is applied to the skin of an experimental animal, and the degree of irritation is assessed at specific intervals.[9]

-

Animal Model: The albino rabbit is the preferred species.[9]

-

Procedure:

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4] Observations continue for up to 14 days to assess the reversibility of the effects.[9]

-

Endpoint: The severity and reversibility of the skin reactions determine the irritation classification.[9]

Eye Irritation (as per OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.[4]

-

Principle: The test substance is instilled into the eye of an experimental animal, and the effects on the cornea, iris, and conjunctiva are evaluated.[11]

-

Animal Model: Healthy, adult albino rabbits are used.[4]

-

Procedure:

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[4] The observation period may be extended up to 21 days to assess the reversibility of any observed effects.[11]

-

Endpoint: The degree of eye irritation is scored based on the severity of corneal opacity, iritis, and conjunctival redness and swelling.[4]

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield must be worn.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.

-

Body Protection: A laboratory coat and closed-toe shoes are mandatory.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

Handling Procedures

-

All weighing and transferring of the solid compound should be conducted in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Ensure an eyewash station and safety shower are readily accessible.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage is in a freezer at temperatures under -20°C in an inert atmosphere.[1]

Emergency and First Aid Procedures

In case of exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing and wash the skin with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Procedures

Waste containing this compound must be treated as hazardous waste.

-

Segregation and Labeling: Isolate waste containing this compound from other chemical waste. Clearly label the container as "Hazardous Waste: this compound" with appropriate hazard pictograms.[5]

-

Neutralization (for small residues): Small residual amounts in containers can be rinsed with a suitable organic solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous waste. For larger quantities, slow addition to a dilute basic solution (e.g., 1M sodium hydroxide) with stirring in a fume hood can convert the boronic acid to a more water-soluble boronate salt for safer disposal.[5]

-

Contaminated Materials: Any materials used in handling, such as gloves and weighing paper, should be considered contaminated and disposed of as hazardous waste.[5]

-

Final Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company, following all local, state, and federal regulations.[5]

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Quinoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[13][14]

Based on studies of structurally related compounds, such as quinazoline derivatives, initial bioactivity screening of this compound could focus on its potential as a kinase inhibitor. Quinazoline derivatives are known to inhibit protein kinases involved in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1] Furthermore, some boronic acid-containing quinolines have been identified as dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK), which can affect the cyclin D/Rb oncogenic pathway.[15]

The following diagram illustrates a potential, extrapolated signaling pathway that could be investigated for this compound based on the activity of related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 12. flashpointsrl.com [flashpointsrl.com]

- 13. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. mdpi.com [mdpi.com]

Quinolin-2-ylboronic Acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2-ylboronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its quinoline core is a privileged scaffold found in numerous biologically active compounds, while the boronic acid functional group enables a wide range of synthetic transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth review of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be summarized from available data and analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₈BNO₂ | Calculated |

| Molecular Weight | 172.98 g/mol | Calculated |

| Appearance | Solid (form may vary) | Supplier Data |

| Melting Point | >300 °C | Alfa Aesar |

| Boiling Point | 400.26 °C at 760 mmHg (Predicted) | iChemical[1] |

| Density | 1.289 g/cm³ (Predicted) | iChemical[1] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | Ambeed, Inc. |

Synthesis of this compound and its Pinacol Ester

The direct synthesis of this compound can be challenging due to the propensity of some heteroaryl boronic acids to undergo protodeboronation. A more common and practical approach involves the synthesis of its more stable pinacol ester derivative, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, via a Miyaura borylation reaction. This pinacol ester can then be used directly in cross-coupling reactions or hydrolyzed to the corresponding boronic acid if required.

Experimental Protocol: Miyaura Borylation of 2-Chloroquinoline

This protocol describes a general method for the synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline from 2-chloroquinoline.

Materials:

-

2-Chloroquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)

-

Phosphine ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos)

-

Base (e.g., Potassium acetate (KOAc), Potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloroquinoline (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., KOAc, 3.0 eq.).

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 1-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.

Hydrolysis to this compound (Optional):

-

Dissolve the purified 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in a suitable solvent mixture (e.g., THF/water or acetone/water).

-

Add an acid (e.g., HCl) or a base to facilitate hydrolysis.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain this compound.

Caption: Workflow for Miyaura Borylation of 2-Chloroquinoline.

Suzuki-Miyaura Cross-Coupling Reactions

This compound and its pinacol ester are invaluable reagents for the synthesis of 2-arylquinolines via the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the quinoline scaffold and various aryl or heteroaryl halides.

Representative Substrate Scope and Yields

| Entry | Heteroarylboronic Acid/Ester | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Pyridin-2-ylboronic Ester | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74 |

| 2 | Pyridin-2-ylboronic Ester | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 82 |

| 3 | Quinazolin-2-ylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 75-85 (Expected)[6] |

| 4 | Quinazolin-2-ylboronic Acid | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 70-80 (Expected)[6] |

Note: The "2-pyridyl problem," where the nitrogen atom adjacent to the boronic acid can chelate to the palladium catalyst and inhibit the reaction, is a known challenge with 2-heteroarylboronic acids.[4] Careful selection of ligands and reaction conditions is crucial to overcome this issue.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl bromide.[6]

Materials:

-

This compound or 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Water (if using an aqueous base system)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask, add this compound or its pinacol ester (1.2 eq.), the aryl bromide (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄, 2.0 eq.) and the solvent (e.g., Dioxane/water mixture).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylquinoline.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Microwave-Assisted Protocol:

For accelerated reaction times, microwave synthesis can be employed. The general setup is similar, using a microwave-safe vial and heating in a microwave reactor.

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Applications in Medicinal Chemistry: Kinase Inhibition

The quinoline scaffold is a key component of many kinase inhibitors used in cancer therapy. The ability to readily synthesize a diverse library of 2-arylquinolines using this compound makes it a valuable tool in drug discovery for targeting various protein kinases. Aberrant kinase activity is a hallmark of many cancers, and inhibiting these enzymes can block signaling pathways that drive tumor growth and proliferation.

Several important signaling pathways are targeted by quinoline-based kinase inhibitors:

-

EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: Overactivation of EGFR is common in many cancers, leading to uncontrolled cell growth.

-

c-Met (Hepatocyte Growth Factor Receptor) Signaling Pathway: The c-Met pathway is implicated in tumor invasion and metastasis.

-

PI3K/Akt/mTOR Signaling Pathway: This is a central pathway that regulates cell survival, proliferation, and metabolism.

Signaling Pathway Diagrams

The following diagrams illustrate these key signaling pathways and indicate the potential points of inhibition by quinoline-based kinase inhibitors synthesized from this compound.

Caption: Simplified EGFR Signaling Pathway and Inhibition.

Caption: Simplified c-Met Signaling Pathway and Inhibition.

Caption: Simplified PI3K/Akt/mTOR Pathway and Inhibition.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a powerful method for the construction of 2-arylquinolines, a class of compounds with significant potential as kinase inhibitors for the treatment of cancer and other diseases. This technical guide has provided an overview of the synthesis, properties, and applications of this compound, along with detailed experimental protocols and visualizations of relevant biological pathways. Further research into the specific properties and reaction scope of this compound will undoubtedly continue to expand its applications in the development of novel therapeutics and functional materials.

References

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Discovery and Development of Quinoline Derivatives: A Technical Guide for Researchers

Introduction

Quinoline, a bicyclic heterocyclic aromatic organic compound, and its derivatives have long been a cornerstone in medicinal chemistry and drug discovery.[1][2] First isolated from coal tar in the 19th century, the quinoline scaffold has proven to be a "privileged structure," forming the core of a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of quinoline derivatives, with a focus on their applications in oncology. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

The versatility of the quinoline ring system allows for extensive chemical modifications, leading to a diverse array of derivatives with activities including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[1][5] In the field of oncology, quinoline derivatives have emerged as a significant class of compounds that can modulate key signaling pathways frequently dysregulated in cancer cells, such as the PI3K/Akt/mTOR and receptor tyrosine kinase pathways.[6][7] This guide will delve into the synthetic methodologies for creating these derivatives, detailed protocols for their biological evaluation, quantitative data on their efficacy, and visualizations of their mechanisms of action.

I. Synthesis of Quinoline Derivatives

The construction of the quinoline core has been the subject of extensive research, leading to the development of several named reactions that are still widely used today. These classical methods, along with modern variations, provide a robust toolkit for synthetic chemists.

Friedländer Synthesis

The Friedländer synthesis is a versatile and widely used method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9] This reaction can be catalyzed by either acids or bases.[9]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

-

Materials: 2-Aminobenzaldehyde, Acetophenone, Sodium hydroxide (or p-toluenesulfonic acid), Ethanol (or toluene).

-

Procedure:

-

Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent in a round-bottom flask.

-

Add the acid or base catalyst to the reaction mixture.

-

Heat the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.

-

If the product does not precipitate, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.[8]

-

Skraup Synthesis

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[10][11]

Experimental Protocol: Skraup Synthesis of Quinoline

-

Materials: Aniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent), Ferrous sulfate (optional, as a moderator for the exothermic reaction).

-

Procedure:

-

In a large reaction flask, carefully add concentrated sulfuric acid to glycerol with cooling.

-

Add aniline to the mixture, followed by the oxidizing agent.

-

If the reaction is too vigorous, ferrous sulfate can be added to moderate it.

-

Heat the mixture carefully. The reaction is often exothermic and may require initial heating to start, after which the heat may need to be removed.

-

After the initial vigorous reaction subsides, heat the mixture to complete the reaction.

-

Cool the mixture and cautiously pour it into a large volume of water.

-

Make the solution alkaline with sodium hydroxide to liberate the quinoline.

-

Isolate the quinoline by steam distillation and purify by fractional distillation.

-

A modern variation of this method utilizes microwave irradiation to improve yields and reduce reaction times.[8][12]

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[13][14] The α,β-unsaturated carbonyl compound can be prepared in situ from two carbonyl compounds via an aldol condensation.[13]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

-

Materials: Aniline, Crotonaldehyde (or a mixture of acetaldehyde and paraldehyde to generate it in situ), Hydrochloric acid or another strong acid.

-

Procedure:

-

In a reaction flask, combine the aniline with the strong acid.

-

Slowly add the α,β-unsaturated carbonyl compound to the mixture. The reaction is often exothermic and may require cooling.

-

Heat the reaction mixture to reflux for several hours.

-

Cool the mixture and neutralize it with a base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

II. Biological Evaluation of Quinoline Derivatives

The diverse pharmacological activities of quinoline derivatives necessitate a range of biological assays to determine their efficacy and mechanism of action. This section provides protocols for key assays used in the evaluation of their anticancer properties.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]

Experimental Protocol: MTT Cytotoxicity Assay

-

Materials: Cancer cell lines, complete cell culture medium, 96-well plates, quinoline derivative stock solution (in DMSO), MTT solution, solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the quinoline derivative in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[15]

-

Kinase Inhibition Assays

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways. The following are general protocols for in vitro kinase inhibition assays.

General Protocol for In Vitro Kinase Inhibition Assay (e.g., for EGFR, VEGFR2, c-Met, PI3K, mTOR)

-

Materials: Recombinant purified kinase, specific peptide or protein substrate, ATP, kinase reaction buffer, quinoline derivative stock solution, 96- or 384-well plates, detection reagents (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).

-

Procedure:

-

Prepare serial dilutions of the quinoline derivative in the kinase reaction buffer.

-

In the wells of the assay plate, add the kinase, the specific substrate, and the quinoline derivative at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the quinoline derivative relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][16][17]

-

III. Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines and their inhibitory activity against key protein kinases.

Table 1: In Vitro Anticancer Activity of Representative Quinoline Derivatives

| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid 9i | A549 | Non-small cell lung cancer | 1.91 | [18] |

| K-562 | Chronic myelogenous leukemia | 2.33 | [18] | |

| Quinoline-Chalcone Hybrid 9j | A549 | Non-small cell lung cancer | 2.45 | [18] |

| K-562 | Chronic myelogenous leukemia | 5.29 | [18] | |

| 4-Acrylamido-Quinoline 8i | PC3 | Prostate cancer | 0.12 | [19] |

| HCT116 | Colorectal cancer | 0.25 | [19] | |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 | Breast cancer | Not specified (82.9% growth reduction) | [16] |

Table 2: Kinase Inhibitory Activity of Representative Quinoline Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Quinoline-Chalcone Hybrid 9i | PI3Kγ | 52 | [18] |

| PI3Kα | 134 | [18] | |

| PI3Kβ | 227 | [18] | |

| PI3Kδ | 473 | [18] | |

| 4-Acrylamido-Quinoline 8i | PI3Kα | 0.50 | [19] |

| PI3Kβ | 2.51 | [19] | |

| PI3Kδ | 1.83 | [19] | |

| PI3Kγ | 13.7 | [19] | |

| mTOR | 1.12 | [19] | |

| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | mTOR | 64 | [20] |

IV. Signaling Pathways and Mechanisms of Action

Quinoline derivatives have been shown to target several critical signaling pathways implicated in cancer progression. Understanding these pathways is crucial for the rational design of new and more effective anticancer agents.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7] Its aberrant activation is a common event in many cancers.[7] Several quinoline derivatives have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[19][20]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Receptor Tyrosine Kinase (RTK) Signaling Pathways

Receptor tyrosine kinases such as EGFR, VEGFR, and c-Met are crucial for cell proliferation, survival, and angiogenesis.[18][21] Overexpression or mutation of these receptors is a common driver of cancer.[21] Quinoline derivatives have been designed to act as potent inhibitors of these kinases.[18]

Caption: Inhibition of Receptor Tyrosine Kinase signaling by quinoline derivatives.

V. Conclusion

The quinoline scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and diverse pharmacological profile, particularly in the realm of oncology, ensure its continued importance in drug development. This technical guide has provided a comprehensive overview of the key aspects of quinoline derivative research, from their synthesis to their biological evaluation and mechanism of action. The detailed protocols, quantitative data, and pathway diagrams presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics through the exploration of this versatile heterocyclic system. Further investigation into structure-activity relationships and the development of more selective and potent quinoline-based inhibitors will undoubtedly lead to the next generation of targeted cancer therapies.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 15. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. promega.de [promega.de]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Quinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide delves into the core pharmacological properties of quinoline-based compounds, focusing on their anticancer, antimalarial, antibacterial, and antiviral activities. It provides an in-depth look at their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoline derivatives have emerged as promising candidates in oncology, exhibiting a variety of anticancer mechanisms.[3][4] These compounds can induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and disrupt cell migration, targeting key pathways in cancer progression.[5][6]

Mechanisms of Action

Quinoline-based compounds exert their anticancer effects through diverse molecular mechanisms:

-

DNA Intercalation and Topoisomerase Inhibition: Many quinoline analogues, similar to established chemotherapeutics like doxorubicin, can intercalate into DNA, interfering with replication and transcription. They are also known to target topoisomerase enzymes, which are crucial for managing DNA topology during cell division.[3][7]

-

Kinase Inhibition: Quinoline scaffolds are effective inhibitors of various protein kinases that are often dysregulated in cancer. For instance, they have been shown to inhibit Pim-1 kinase, which is upregulated in several human malignancies and plays a role in cell growth and survival.[7] Additionally, they can target receptor tyrosine kinases like VEGFR, EGFR, and c-Met, which are pivotal in tumor growth and angiogenesis.[8]

-